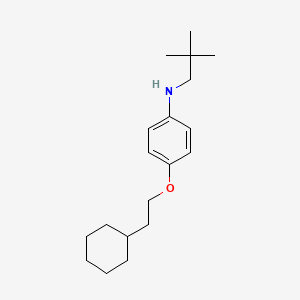

4-(2-Cyclohexylethoxy)-N-neopentylaniline

Übersicht

Beschreibung

4-(2-Cyclohexylethoxy)-N-neopentylaniline is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a cyclohexylethoxy group and a neopentyl group attached to an aniline moiety, which imparts unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyclohexylethoxy)-N-neopentylaniline typically involves the reaction of 4-(2-cyclohexylethoxy)aniline with neopentyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the aniline nitrogen attacks the electrophilic carbon of the neopentyl bromide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Cyclohexylethoxy)-N-neopentylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst (Pd/C)

Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate (K2CO3), solvents like dimethylformamide (DMF)

Major Products Formed

Oxidation: Quinones, oxidized aniline derivatives

Reduction: Reduced amine derivatives

Substitution: Alkylated or acylated aniline derivatives

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Radiosensitization in Cancer Treatment : Research indicates that 4-(2-Cyclohexylethoxy)-N-neopentylaniline can enhance the efficacy of radiotherapy by inhibiting the Nrf2 signaling pathway. This pathway is critical for cellular antioxidant defense, and its inhibition leads to increased sensitivity of cancer cells to radiation.

- Targeting Non-Small Cell Lung Cancer (NSCLC) : The compound has been explored for its potential in treating NSCLC by modulating oxidative stress and improving the effectiveness of radiotherapy. Studies suggest that it can decrease the expression of genes involved in antioxidant defenses, thereby making tumor cells more susceptible to radiation damage.

Biochemical Studies

- Interaction with Nrf2 : The compound's primary mechanism involves its interaction with Nrf2, a transcription factor that regulates antioxidant proteins. By inhibiting Nrf2, it affects the expression of phase II drug-metabolizing enzymes, which are crucial for detoxification processes in cells.

- Cellular Metabolism Modulation : In laboratory settings, this compound has been shown to influence cellular metabolism and signaling pathways. It modulates gene expression related to oxidative stress response, impacting various cell types.

Materials Science

- Building Block in Organic Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique chemical structure allows it to participate in various chemical reactions, making it valuable in developing advanced materials with specific properties.

Table 1: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Radiosensitization | Inhibition of Nrf2 signaling | |

| Antioxidant modulation | Decreased expression of antioxidant genes | |

| Cellular metabolism | Influence on metabolic pathways |

Table 2: Case Studies on Therapeutic Applications

| Study Title | Focus Area | Findings | Reference |

|---|---|---|---|

| Radiosensitization in NSCLC | Cancer Treatment | Enhanced efficacy of radiotherapy | |

| Nrf2 Pathway Interaction | Biochemical Mechanism | Inhibition led to increased cell sensitivity | |

| Organic Synthesis Applications | Material Development | Successful building block for complex synthesis |

Wirkmechanismus

The primary mechanism of action of 4-(2-Cyclohexylethoxy)-N-neopentylaniline involves the inhibition of the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and phase II drug-metabolizing enzymes. By inhibiting Nrf2, this compound reduces the expression of these protective enzymes, thereby increasing the susceptibility of cancer cells to oxidative stress and enhancing the effectiveness of radiotherapy .

Vergleich Mit ähnlichen Verbindungen

4-(2-Cyclohexylethoxy)-N-neopentylaniline can be compared with other Nrf2 inhibitors and radiosensitizers:

All-trans retinoic acid (ATRA): Known to reduce Nrf2 activity and enhance the efficacy of chemopreventive agents.

List of Similar Compounds

- IM3829

- Brusatol

- All-trans retinoic acid (ATRA)

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a variety of chemical reactions, making it a valuable building block in organic synthesis. Additionally, its ability to inhibit the Nrf2 pathway and enhance the effectiveness of radiotherapy highlights its potential as a therapeutic agent in cancer treatment.

Biologische Aktivität

Overview

4-(2-Cyclohexylethoxy)-N-neopentylaniline is a synthetic organic compound recognized for its potential applications in medicinal chemistry and materials science. This compound features a cyclohexylethoxy group and a neopentyl group attached to an aniline moiety, which bestows unique chemical and physical properties. Its biological activity primarily revolves around its interaction with the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, crucial for regulating antioxidant responses in cells.

Target of Action

The primary target of this compound is Nrf2, a transcription factor that plays a pivotal role in cellular defense against oxidative stress.

Mode of Action

This compound inhibits Nrf2 signaling pathways, which leads to a reduction in the transcription of antioxidant and phase II drug-metabolizing enzymes. The interaction with Nrf2 affects the antioxidant response element (ARE) pathway, which is essential for cellular detoxification processes.

Cellular Effects

Research indicates that this compound influences various cellular processes, including:

- Modulating cell signaling pathways.

- Altering gene expression related to antioxidant defense.

- Affecting cellular metabolism.

Molecular Mechanism

At the molecular level, the compound inhibits the binding of Nrf2 to AREs in target gene promoter regions. This inhibition can lead to decreased expression of genes involved in detoxification and antioxidant defense mechanisms, particularly under oxidative stress conditions.

Pharmacokinetics

The pharmacokinetic profile suggests that this compound has good bioavailability, making it an effective radiosensitizer. Its stability under standard laboratory conditions has been confirmed, with minimal degradation observed over time.

Dosage Effects in Animal Models

Studies on animal models demonstrate that the effects of this compound vary with dosage:

- Low Doses : Enhance antioxidant defenses and improve cellular function.

- High Doses : May lead to adverse effects due to excessive inhibition of protective pathways.

Transport and Distribution

The transport and distribution within cells are facilitated by specific transporters and binding proteins. The compound primarily localizes in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes.

Study on Antioxidant Response

A study conducted on cell lines exposed to oxidative stress demonstrated that treatment with this compound significantly reduced Nrf2 activation compared to control groups. This reduction correlated with decreased levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).

Animal Model Research

In vivo studies using murine models indicated that administration of the compound at varying doses resulted in differential responses in oxidative stress markers. Lower doses were associated with enhanced survival rates under induced oxidative conditions, while higher doses led to increased mortality due to impaired antioxidant responses.

Summary of Findings

| Aspect | Details |

|---|---|

| Target | Nuclear factor erythroid 2-related factor 2 (Nrf2) |

| Mechanism | Inhibition of Nrf2 signaling; affects ARE pathway |

| Cellular Effects | Alters gene expression; modulates metabolism |

| Pharmacokinetics | Good bioavailability; stable under lab conditions |

| Dosage Effects | Low doses enhance antioxidant defenses; high doses may impair function |

| Transport/Distribution | Localizes primarily in cytoplasm; interacts with membrane transporters |

Eigenschaften

IUPAC Name |

4-(2-cyclohexylethoxy)-N-(2,2-dimethylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO/c1-19(2,3)15-20-17-9-11-18(12-10-17)21-14-13-16-7-5-4-6-8-16/h9-12,16,20H,4-8,13-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTYCYDONCOHDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC1=CC=C(C=C1)OCCC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201199422 | |

| Record name | 4-(2-Cyclohexylethoxy)-N-(2,2-dimethylpropyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201199422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040693-52-4 | |

| Record name | 4-(2-Cyclohexylethoxy)-N-(2,2-dimethylpropyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1040693-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Cyclohexylethoxy)-N-(2,2-dimethylpropyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201199422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.